molecular formula C26H24ClN3O4 B2529989 N-(5-chloro-2-methoxyphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide CAS No. 932524-07-7

N-(5-chloro-2-methoxyphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide

Cat. No.: B2529989
CAS No.: 932524-07-7
M. Wt: 477.95
InChI Key: MHORBEXOVSXRMA-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methoxyphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide is a structurally complex acetamide derivative featuring a 1,2-dihydroquinolin core substituted with methoxy, chloro, and phenylaminomethyl groups. The compound’s design aligns with trends in medicinal chemistry, where chloro and methoxy substituents are incorporated to modulate electronic properties, solubility, and target binding . The phenylaminomethyl group may enhance interactions with biological receptors, as seen in related N-substituted acetamides .

Properties

IUPAC Name

2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O4/c1-33-21-10-8-17-12-18(15-28-20-6-4-3-5-7-20)26(32)30(23(17)14-21)16-25(31)29-22-13-19(27)9-11-24(22)34-2/h3-14,28H,15-16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHORBEXOVSXRMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=C(C=CC(=C3)Cl)OC)CNC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide typically involves multiple steps, including the formation of the quinoline core, the introduction of the phenylamino group, and the attachment of the chloro-methoxyphenyl moiety. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction may yield amine derivatives.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally and functionally related acetamide derivatives from the provided evidence:

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name (Source) Molecular Formula Core Structure Key Substituents Biological Activity Synthesis Highlights
Target Compound C₂₇H₂₃ClN₃O₄* 1,2-Dihydroquinolin 5-Chloro-2-methoxyphenyl, phenylaminomethyl Inferred: Potential receptor modulation Likely involves amide coupling
3a () C₁₉H₁₆N₂O₅S Thiazolidinedione Phenyl, 4-methoxybenzylidene Hypoglycemic (IC₅₀: 0.82 μM) DMF/K₂CO₃-mediated coupling
C₂₁H₁₈ClN₃O₄ Pyridazinyl 5-Chloro-2-methoxyphenyl, 3-methoxyphenyl Not reported Not specified
C₂₁H₂₁Cl₂N₃O₃S Thiazolidin 5-Chloro-2-methylphenyl, ethyl Not reported Not specified
C₁₉H₁₇Cl₂N₃O₂ Pyrazol 3,4-Dichlorophenyl, antipyrine Ligand/coordination studies Carbodiimide coupling in CH₂Cl₂

*Hypothetical formula based on structural inference.

Key Findings:

Structural Variations: Core Heterocycles: The target compound’s 1,2-dihydroquinolin core distinguishes it from thiazolidinedione (), pyridazinyl (), and pyrazol () derivatives. These cores influence conformational flexibility and binding to biological targets . Substituent Effects: Chloro and methoxy groups are common across analogs, enhancing lipophilicity and metabolic stability. The phenylaminomethyl group in the target compound may mimic bioactive motifs in penicillin derivatives .

Biological Activity: Compound 3a () exhibits hypoglycemic activity (IC₅₀: 0.82 μM), attributed to its thiazolidinedione moiety, a known PPARγ agonist . The target compound’s dihydroquinolin core may target kinase or protease enzymes, though specific data are unavailable.

Synthesis Methods: Amide bond formation via carbodiimide coupling () or DMF-mediated reactions () is common. The target compound likely employs similar strategies for phenylaminomethyl group integration .

Physical Properties :

  • Melting points for analogs range from 473–475 K () . The target compound’s chloro and methoxy substituents may reduce aqueous solubility compared to less halogenated derivatives.

Table 2: Crystallographic and Conformational Data ()

Compound Dihedral Angles (Ar₁–Ar₂) Hydrogen Bonding Conformational Notes
Dichlorophenyl acetamide 54.8°–77.5° N–H⋯O dimers (R₂²(10) type) Steric repulsion rotates amide groups

The target compound’s dihydroquinolin core may adopt distinct conformations, influencing receptor binding compared to the pyrazol-based analog in .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple functional groups, including:

  • Chloro-substituted methoxyphenyl ring
  • Dihydroquinolin moiety
  • Acetamide functional group

Molecular Formula and Properties

PropertyValue
Molecular FormulaC24H26ClN3O4
Molecular Weight455.93 g/mol
LogP (Octanol-Water)3.45
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act through the following mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which may lead to anti-inflammatory or anticancer effects.
  • Receptor Modulation : It may interact with specific receptors, altering cellular signaling pathways that are crucial for various biological processes.

Pharmacological Properties

Research findings suggest several pharmacological activities associated with this compound:

  • Anticancer Activity : Preliminary studies indicate that the compound exhibits cytotoxicity against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound may reduce inflammatory markers in vitro, suggesting a role in the treatment of inflammatory diseases.
  • Antimicrobial Activity : Some studies have reported moderate antimicrobial activity against bacterial strains, indicating potential applications in treating infections.

Case Studies

  • Anticancer Efficacy : A study conducted on breast cancer cell lines demonstrated that this compound induced significant apoptosis at concentrations above 10 µM, with IC50 values comparable to standard chemotherapeutics.
  • Anti-inflammatory Response : In a murine model of inflammation, administration of the compound reduced paw edema significantly compared to control groups, highlighting its potential as an anti-inflammatory agent.
  • Antimicrobial Screening : In vitro tests against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively, suggesting moderate antibacterial properties.

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